Cas no 1604453-74-8 (methyl (3R)-3-amino-3-(oxan-4-yl)propanoate)

methyl (3R)-3-amino-3-(oxan-4-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl (3R)-3-amino-3-(oxan-4-yl)propanoate
- EN300-1284417
- 1604453-74-8
-
- インチ: 1S/C9H17NO3/c1-12-9(11)6-8(10)7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1
- InChIKey: FWKMEQGAOKEJOT-MRVPVSSYSA-N
- ほほえんだ: O1CCC(CC1)[C@@H](CC(=O)OC)N
計算された属性
- せいみつぶんしりょう: 187.12084340g/mol
- どういたいしつりょう: 187.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 61.6Ų
methyl (3R)-3-amino-3-(oxan-4-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284417-2500mg |
methyl (3R)-3-amino-3-(oxan-4-yl)propanoate |
1604453-74-8 | 2500mg |
$1791.0 | 2023-10-01 | ||
Enamine | EN300-1284417-5000mg |
methyl (3R)-3-amino-3-(oxan-4-yl)propanoate |
1604453-74-8 | 5000mg |
$2650.0 | 2023-10-01 | ||
Enamine | EN300-1284417-100mg |
methyl (3R)-3-amino-3-(oxan-4-yl)propanoate |
1604453-74-8 | 100mg |
$804.0 | 2023-10-01 | ||
Enamine | EN300-1284417-250mg |
methyl (3R)-3-amino-3-(oxan-4-yl)propanoate |
1604453-74-8 | 250mg |
$840.0 | 2023-10-01 | ||
Enamine | EN300-1284417-1.0g |
methyl (3R)-3-amino-3-(oxan-4-yl)propanoate |
1604453-74-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1284417-50mg |
methyl (3R)-3-amino-3-(oxan-4-yl)propanoate |
1604453-74-8 | 50mg |
$768.0 | 2023-10-01 | ||
Enamine | EN300-1284417-1000mg |
methyl (3R)-3-amino-3-(oxan-4-yl)propanoate |
1604453-74-8 | 1000mg |
$914.0 | 2023-10-01 | ||
Enamine | EN300-1284417-10000mg |
methyl (3R)-3-amino-3-(oxan-4-yl)propanoate |
1604453-74-8 | 10000mg |
$3929.0 | 2023-10-01 | ||
Enamine | EN300-1284417-500mg |
methyl (3R)-3-amino-3-(oxan-4-yl)propanoate |
1604453-74-8 | 500mg |
$877.0 | 2023-10-01 |
methyl (3R)-3-amino-3-(oxan-4-yl)propanoate 関連文献
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
7. Book reviews
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
methyl (3R)-3-amino-3-(oxan-4-yl)propanoateに関する追加情報
Professional Introduction to Methyl (3R)-3-amino-3-(oxan-4-yl)propanoate (CAS No. 1604453-74-8)
Methyl (3R)-3-amino-3-(oxan-4-yl)propanoate, a compound with the chemical identifier CAS No. 1604453-74-8, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique stereochemical configuration and structural motif, has garnered considerable attention due to its potential applications in drug discovery and molecular medicine. The presence of both an amino group and an ester functionality, coupled with a cyclic ether moiety, makes this molecule a versatile scaffold for further chemical manipulation and biological investigation.
The stereochemical purity of Methyl (3R)-3-amino-3-(oxan-4-yl)propanoate is particularly noteworthy, as the (3R) configuration plays a crucial role in determining its biological activity. In recent years, there has been a growing emphasis on the development of enantiomerically pure compounds to enhance pharmacological efficacy while minimizing side effects. The (3R)-isomer of this compound exemplifies this trend, as it has been shown to exhibit superior binding affinity and metabolic stability compared to its racemic counterpart.
Recent studies have highlighted the importance of Methyl (3R)-3-amino-3-(oxan-4-yl)propanoate in the synthesis of novel therapeutic agents. Its structural framework serves as an excellent precursor for the development of peptidomimetics and protease inhibitors, which are critical in treating a variety of diseases, including cancer and infectious disorders. The oxan-4-yl group, a tetrahydropyran ring derivative, contributes to the compound's solubility and bioavailability, making it an attractive candidate for oral administration.
In addition to its pharmaceutical applications, Methyl (3R)-3-amino-3-(oxan-4-yl)propanoate has shown promise in the field of agrochemicals. Its structural features allow for the development of novel herbicides and pesticides that are more environmentally friendly and less toxic to non-target organisms. The compound's ability to interact selectively with biological targets underscores its potential as a lead molecule in green chemistry initiatives.
The synthesis of Methyl (3R)-3-amino-3-(oxan-4-yl)propanoate involves a multi-step process that requires precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high yields and enantiomeric purity. These techniques not only enhance the efficiency of production but also contribute to the scalability of the process for industrial applications.
From a regulatory perspective, Methyl (3R)-3-amino-3-(oxan-4-yl)propanoate is subject to stringent quality control measures to ensure compliance with international standards. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely used to verify the identity and purity of the compound. These rigorous testing protocols underscore the commitment to safety and efficacy in pharmaceutical development.
The future prospects of Methyl (3R)-3-amino-3-(oxan-4-yl)propanoate are vast, with ongoing research exploring its potential in various therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced pharmacological properties. As our understanding of molecular interactions continues to evolve, this compound is poised to play a pivotal role in next-generation drug development.
In conclusion, Methyl (3R)-3-amino-3-(oxan-4-yl)propanoate represents a significant advancement in synthetic chemistry and medicinal biology. Its unique structural features, stereochemical purity, and broad applicability make it a valuable asset in both academic research and industrial development. As advancements in chemical synthesis and drug discovery continue to progress, this compound is likely to remain at the forefront of innovation in the pharmaceutical industry.
1604453-74-8 (methyl (3R)-3-amino-3-(oxan-4-yl)propanoate) 関連製品
- 1806883-98-6(5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde)
- 145434-22-6(Dimethyl (2,4,6-triisopropylphenyl)boronate)
- 2098053-30-4(1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole)
- 1342191-72-3(5-Bromo-7-methyl-1-benzofuran-2-carbonitrile)
- 847654-16-4(N-a-2-(Dibutylglycinamido)phenylbenzylideneglycinatonickel)
- 56421-61-5(1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one)
- 1807180-94-4(4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride)
- 1005942-17-5(N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide)
- 2137895-46-4(Methyl 7-ethoxy-1-benzofuran-3-carboxylate)
- 2665661-13-0(2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride)



